Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde
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Overview
Description
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which combines benzimidazole and pyrimidine moieties, making it a versatile scaffold for the development of various biologically active molecules .
Mechanism of Action
Target of Action
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators in inflammation and pain .
Mode of Action
This compound interacts with the COX-2 enzyme by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, this compound reduces the production of prostaglandins, particularly PGE2, which are responsible for inflammation and pain .
Pharmacokinetics
It has been shown to have a dose-dependent anti-nociceptive activity, suggesting good bioavailability .
Result of Action
The inhibition of the COX-2 enzyme by this compound leads to a decrease in prostaglandin production. This results in reduced inflammation and pain . Additionally, it has shown considerable inhibitory effects on MCF-7 breast cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has shown to exhibit aggregation-induced emission, indicating that its fluorescence properties can be affected by the surrounding environment . .
Biochemical Analysis
Biochemical Properties
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde has been identified as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in inflammatory processes .
Cellular Effects
The compound’s inhibitory effect on COX-2 can influence various cellular processes. By inhibiting COX-2, this compound can potentially reduce the production of prostaglandins, thereby mitigating inflammation and associated cellular responses .
Molecular Mechanism
At the molecular level, this compound interacts with the active site of the COX-2 enzyme . This interaction inhibits the enzyme’s activity, leading to a decrease in prostaglandin production .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Its inhibitory effects on COX-2 suggest potential long-term impacts on cellular function, particularly in relation to inflammation and pain responses .
Metabolic Pathways
Given its role as a COX-2 inhibitor, it likely interacts with pathways involving prostaglandin biosynthesis .
Subcellular Localization
Given its molecular mechanism of action, it is likely that it interacts with COX-2 enzymes located in the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde typically involves multi-component reactions and condensation processes. One common method is the one-pot three-component reaction, which can be catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and zinc chloride . Another approach involves the use of ionic liquid catalysts containing copper cations, which provide an environmentally friendly and efficient route to the compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of multi-component reactions in solvent-free conditions or in green solvents like water, which not only enhance product yields but also reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It has shown potential as a scaffold for designing anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
Benzo[4,5]imidazo[1,2-A]pyrimidine-3-carbonitrile: This compound shares a similar core structure but has different functional groups, leading to distinct chemical properties and applications.
Imidazo[1,2-A]pyridines: These compounds have a similar fused ring system but differ in their nitrogen atom positions, resulting in varied biological activities.
The uniqueness of this compound lies in its specific functional groups and the versatility of its chemical reactions, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
pyrimido[1,2-a]benzimidazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c15-7-8-5-12-11-13-9-3-1-2-4-10(9)14(11)6-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNHQKMYPQIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=N3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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